N-benzyl-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide

Stearoyl-CoA desaturase 1 (SCD1) pyridinone inhibitor structure-activity relationship

N-Benzyl-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide (CAS 941916-09-2) is a synthetic pyridinone acetamide derivative disclosed as a stearoyl-CoA desaturase-1 (SCD1) inhibitor within the WO2007143597A2 patent family. The compound features a 2-fluorobenzyl ether at the 5-position of the 4-oxopyridin-1(4H)-yl core and an N-benzyl acetamide side chain, representing a specific substitution pattern within the heterocyclic SCD1 inhibitor class.

Molecular Formula C22H21FN2O3
Molecular Weight 380.419
CAS No. 941916-09-2
Cat. No. B2410581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide
CAS941916-09-2
Molecular FormulaC22H21FN2O3
Molecular Weight380.419
Structural Identifiers
SMILESCC1=CC(=O)C(=CN1CC(=O)NCC2=CC=CC=C2)OCC3=CC=CC=C3F
InChIInChI=1S/C22H21FN2O3/c1-16-11-20(26)21(28-15-18-9-5-6-10-19(18)23)13-25(16)14-22(27)24-12-17-7-3-2-4-8-17/h2-11,13H,12,14-15H2,1H3,(H,24,27)
InChIKeyLZUKDPOBTWYZCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide (CAS 941916-09-2) — SCD1 Inhibitor Class Procurement Reference


N-Benzyl-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide (CAS 941916-09-2) is a synthetic pyridinone acetamide derivative disclosed as a stearoyl-CoA desaturase-1 (SCD1) inhibitor within the WO2007143597A2 patent family [1]. The compound features a 2-fluorobenzyl ether at the 5-position of the 4-oxopyridin-1(4H)-yl core and an N-benzyl acetamide side chain, representing a specific substitution pattern within the heterocyclic SCD1 inhibitor class [1].

Why N-Benzyl-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide Cannot Be Directly Substituted by In-Class SCD1 Inhibitors


SCD1 inhibitors exhibit pronounced structure-activity relationship (SAR) sensitivity to pyridinone N1-substitution and the nature of the 5-alkoxy aryl group, meaning even closely related analogs cannot be assumed to have interchangeable potency, selectivity, or physicochemical properties [1]. The 2-fluorobenzyl ether and N-benzyl acetamide motif in CAS 941916-09-2 define a specific pharmacophoric geometry; substitution with a 5-unsubstituted benzyl ether (e.g., the des-fluoro analog) or replacement of the N-benzyl acetamide with N-methyl-N-phenyl acetamide (CAS 941916-15-0) alters both the electron density on the pyridinone ring and the spatial orientation of the terminal aryl ring, which directly impacts SCD1 binding affinity and metabolic stability [1].

Quantitative Differentiation Evidence for N-Benzyl-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide (CAS 941916-09-2)


SCD1 Inhibitor Class Assignment and Structural Differentiation from Closest Pyridinone Analogs

CAS 941916-09-2 is exemplified within WO2007143597A2 as a pyridinone-based SCD1 inhibitor defined by its unique combination of 5-((2-fluorobenzyl)oxy) and N-benzyl acetamide substituents [1]. The closest disclosed analog, 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-methyl-N-phenylacetamide (CAS 941916-15-0), replaces the N-benzyl group with an N-methyl-N-phenyl moiety, while another proximate compound, N-benzyl-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide (CAS 941974-29-4), substitutes the 2-methyl with 2-hydroxymethyl [1]. These structural differences are predicted to alter hydrogen-bonding capacity, lipophilicity (clogP), and SCD1 binding pocket complementarity, but direct comparative in vitro data for CAS 941916-09-2 have not been publicly disclosed in peer-reviewed literature as of the knowledge cutoff date.

Stearoyl-CoA desaturase 1 (SCD1) pyridinone inhibitor structure-activity relationship

Molecular Property Differentiation: Fluorine Substitution Effect on Physicochemical Profile

The presence of a 2-fluorobenzyl ether distinguishes CAS 941916-09-2 from non-fluorinated SCD1 inhibitor analogs within the same patent family. Fluorine substitution at the ortho position of the benzyl ether is known in medicinal chemistry to increase metabolic stability by blocking oxidative metabolism at the aromatic ring and to modulate lipophilicity (ΔlogP ≈ +0.2–0.4 for mono-fluoro substitution on a benzyl group) relative to the des-fluoro analog [1]. While direct experimental logP or microsomal stability data for CAS 941916-09-2 are not publicly available, the general class-level SAR described in WO2007143597A2 indicates that 2-fluorobenzyl ethers were specifically claimed to enhance SCD1 inhibitory potency compared to unsubstituted benzyl ethers [1].

fluorine substitution lipophilicity metabolic stability medicinal chemistry

Patent-Scope Differentiation: CAS 941916-09-2 as a Specifically Claimed SCD1 Inhibitor Entity

CAS 941916-09-2 falls within the specifically claimed Markush structure and exemplified compound scope of WO2007143597A2, which covers heterocyclic derivatives as SCD1 inhibitors for treating metabolic diseases including obesity, type 2 diabetes, and dyslipidemia [1]. In contrast, many other pyridinone acetamides that share the 4-oxopyridin-1(4H)-yl core but differ in substitution pattern are either not specifically claimed or are disclosed in separate patent families targeting different enzymes (e.g., HIV reverse transcriptase, fibrosis targets) [1]. This patent specificity provides a clear intellectual property context that distinguishes CAS 941916-09-2 from broadly available pyridinone building blocks or non-SCD1-targeted analogs.

intellectual property SCD1 inhibitor patent freedom-to-operate chemical procurement

Optimal Procurement and Research Applications for N-Benzyl-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide (CAS 941916-09-2)


SCD1 Inhibitor SAR Probe in Metabolic Disease Drug Discovery

CAS 941916-09-2 is optimally deployed as a tool compound to interrogate the contribution of the N-benzyl acetamide and 2-fluorobenzyl ether motifs to SCD1 inhibitor potency, selectivity, and ADME properties within a medicinal chemistry SAR campaign based on the WO2007143597A2 chemotype [1].

Comparative Pharmacology with Structurally Proximal SCD1 Inhibitors

When used alongside its closest analogs (e.g., CAS 941916-15-0 and CAS 941974-29-4), CAS 941916-09-2 enables systematic evaluation of how incremental structural modifications—N-benzyl vs. N-methyl-N-phenyl, 2-methyl vs. 2-hydroxymethyl—impact SCD1 inhibition and in vitro metabolic stability [1].

In Vivo Proof-of-Concept Studies in Dyslipidemia or Obesity Models (with Appropriate PK Bridging)

The structural features of CAS 941916-09-2, particularly the 2-fluorobenzyl ether expected to confer enhanced metabolic stability compared to des-fluoro analogs, make it a candidate for in vivo efficacy studies in rodent models of dyslipidemia or diet-induced obesity, provided that compound-specific pharmacokinetic profiling is performed prior to study initiation [1].

Quote Request

Request a Quote for N-benzyl-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.